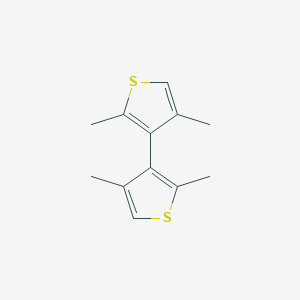

2,2',4,4'-Tetramethyl-3,3'-bithiophene

カタログ番号:

B428797

分子量:

222.4g/mol

InChIキー:

WHQSAAJASHEWQG-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2,2',4,4'-Tetramethyl-3,3'-bithiophene is a high-value chemical building block for advanced scientific research, particularly in the fields of organic electronics and stereoselective catalysis. Its structure, featuring methyl groups at the 4 and 4' positions, contributes to its distinctive electronic properties and makes it a versatile precursor for developing more complex molecular architectures. In materials science, bithiophene derivatives are fundamental components for constructing conjugated polymers and small molecules used in electronic devices . These compounds are pivotal for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their exceptional electrical and optical properties . The methyl substituents on the bithiophene core can enhance solubility and processability, while also influencing the molecular packing and ultimate performance of the derived materials . Furthermore, structurally similar tetramethyl-bithiophenes have demonstrated significant utility in homogeneous catalysis. For instance, chiral ligands based on a tetramethyl-bithiophene scaffold have been employed in asymmetric hydrogenation reactions, yielding excellent enantiomeric excesses with substrates like ketoesters and acrylic acids . This highlights the potential of the bithiophene core in designing efficient catalysts for synthesizing enantiopure compounds. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

特性

分子式 |

C12H14S2 |

|---|---|

分子量 |

222.4g/mol |

IUPAC名 |

3-(2,4-dimethylthiophen-3-yl)-2,4-dimethylthiophene |

InChI |

InChI=1S/C12H14S2/c1-7-5-13-9(3)11(7)12-8(2)6-14-10(12)4/h5-6H,1-4H3 |

InChIキー |

WHQSAAJASHEWQG-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=C1C2=C(SC=C2C)C)C |

正規SMILES |

CC1=CSC(=C1C2=C(SC=C2C)C)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Conformational Differences

3,3'-Dimethyl-2,2'-Bithiophene ():

- Methyl groups at 3,3' positions lead to a unique gauche-gauche conformation due to steric repulsion between substituents.

- Reduced π-conjugation compared to unsubstituted 2,2'-bithiophene, as the torsional barrier increases (~10 kcal/mol).

- Computational studies (HF/6-31G*) show a single energy minimum, contrasting with the anti-gauche and syn-gauche conformers of 4,4'- or 5,5'-dimethyl derivatives .

3,3’,4,4’-Tetramethyl-2,2’-Bithiophene ():

- A related isomer with methyl groups at 3,3’,4,4’ positions. Structural differences (linkage at 2,2’ vs. 3,3’) result in distinct electronic properties and applications.

Electronic and Spectroscopic Properties

Data Table: Comparative Analysis of Bithiophene Derivatives

| Compound | Substituent Positions | Conformation | Synthesis Method | Key Properties/Applications | References |

|---|---|---|---|---|---|

| 2,2',4,4'-Tetramethyl-3,3'-Bithiophene | 2,2',4,4' (3,3'-linkage) | Twisted (gauche) | Pd coupling/Bromination | Steric hindrance, materials research | [7, 20] |

| 3,3'-Dimethyl-2,2'-Bithiophene | 3,3' | Gauche-gauche | Kumada coupling | Reduced π-conjugation, torsional strain | [16] |

| 4,4'-Dimethyl-2,2'-Bithiophene | 4,4' | Anti-gauche/syn-gauche | Electrophilic substitution | Planar structure, high fluorescence | [15, 16] |

| 2,2',5,5'-Tetramethyl-4,4'-bis(diphenylphosphino)-3,3'-Bithiophene | 2,2',5,5' (4,4'-PPh2) | Planar (chelating) | Multi-step synthesis | Catalytic ligand for asymmetric hydrogenation | [1, 2] |

Key Research Findings

- Conformational Flexibility : 3,3'-substituted bithiophenes exhibit restricted rotation due to steric effects, impacting their electronic properties .

- Catalytic Efficiency : Phosphine-modified 3,3'-bithiophenes achieve >90% enantiomeric excess in hydrogenation reactions, outperforming less sterically hindered analogs .

- Material Design : Alkyl/alkoxy substituents at 3,3' positions balance solubility and optoelectronic performance in conjugated polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。